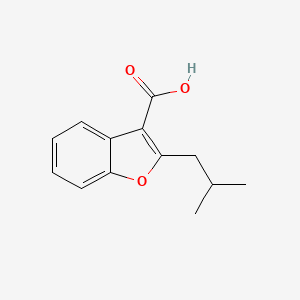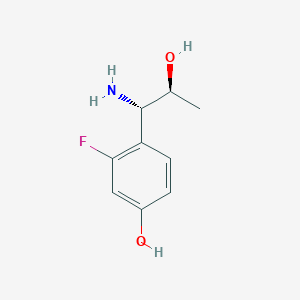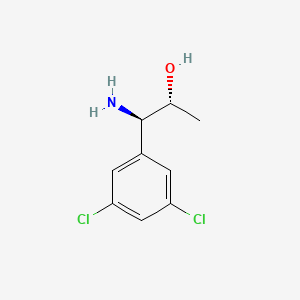
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoicacidhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is structurally related to the neurotransmitter glutamate and is known for its role in modulating synaptic transmission in the central nervous system. This compound is of significant interest in neuropharmacology due to its potential therapeutic applications in treating neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-hydroxy-5-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy amino acid.
Reduction: The β-hydroxy amino acid is then reduced to the corresponding amino alcohol.
Hydrochloride Formation: Finally, the amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde or 3-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-5-methylphenethylamine.
Substitution: Formation of 3-chloro-5-methylphenylpropanoic acid derivatives.
科学研究应用
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride has several scientific research applications:
Neuropharmacology: It is used to study the modulation of synaptic transmission and neuroprotection in models of neurological disorders.
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects in treating conditions such as Parkinson’s disease and epilepsy.
Biochemistry: It serves as a tool to understand the role of glutamate receptors in cellular signaling and plasticity.
Industrial Applications: The compound is used in the development of pharmaceuticals targeting the central nervous system.
作用机制
The compound exerts its effects by modulating the activity of glutamate receptors, specifically the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) subtype . It enhances synaptic transmission by potentiating the response of AMPA receptors to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation plays a crucial role in synaptic plasticity, learning, and memory .
相似化合物的比较
Similar Compounds
α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA): A well-known agonist of AMPA receptors.
Kainic Acid: Another agonist of glutamate receptors, but with a different receptor subtype specificity.
N-Methyl-D-aspartic acid (NMDA): An agonist of NMDA receptors, another subtype of glutamate receptors.
Uniqueness
(S)-2-Amino-3-(3-hydroxy-5-methylphenyl)propanoic acid hydrochloride is unique due to its specific action on AMPA receptors and its potential neuroprotective and neurotrophic effects . Unlike other compounds, it offers a combination of synaptic potentiation and neuroprotection, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3-hydroxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-7(4-8(12)3-6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI 键 |
VONTVSKGTULKSK-VIFPVBQESA-N |
手性 SMILES |
CC1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N |
规范 SMILES |
CC1=CC(=CC(=C1)O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)



